

the impact of alpha-ketoglutarate on aging and longevity

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An In-depth Technical Guide to **Alpha-Ketoglutarate**'s Impact on Aging and Longevity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alpha-ketoglutarate (AKG) is a pivotal intermediate in the Krebs (TCA) cycle, playing a crucial role in cellular energy metabolism, amino acid synthesis, and as a signaling molecule.[1][2][3] Endogenous levels of AKG decline significantly with age, with a reported 10-fold decrease in human plasma between the ages of 40 and 80.[4][5][6][7] This age-related decline has positioned AKG as a compelling target for geroprotective intervention. Preclinical studies across multiple species, including *C. elegans*, *Drosophila*, and mice, have demonstrated that supplementation with AKG, particularly in its calcium salt form (Ca-AKG), can extend lifespan and, more significantly, improve healthspan by compressing morbidity.[6][8][9][10] Mechanistically, AKG's effects are multifaceted, involving the inhibition of the mTOR pathway, activation of AMPK signaling, regulation of epigenetic markers, and suppression of chronic inflammation.[1][2][11][12] Emerging human studies suggest that Ca-AKG supplementation may reverse epigenetic age, further highlighting its therapeutic potential. This document provides a comprehensive overview of the current research, detailing quantitative outcomes, experimental methodologies, and the core molecular pathways involved.

Preclinical Evidence: Lifespan and Healthspan Extension

Supplementation with AKG has consistently demonstrated positive effects on longevity and healthspan in various model organisms. The most robust evidence comes from studies on middle-aged mice, where the intervention not only extended lifespan but also markedly reduced frailty and the period of late-life disease.[6][8][10]

Data Presentation: Preclinical Studies

The quantitative effects of AKG supplementation on key aging metrics in model organisms are summarized below.

Model Organism	Form of AKG	Dosage / Administration	Key Findings	References
C. elegans	Alpha-Ketoglutarate	Not specified	Lifespan extension of over 50%.	[13][14]
Drosophila melanogaster (Fruit Flies)	Alpha-Ketoglutarate	5 μM in diet	Extended lifespan, enhanced vertical climbing ability.	[15]
Mus musculus (C57BL/6 Mice)	Calcium Alpha-Ketoglutarate (Ca-AKG)	2% of daily feed, starting at 18 months of age.	Females: 16.6% increase in median lifespan, 19.7% increase in maximal lifespan. 46% reduction in frailty.	[8][10]
Mus musculus (C57BL/6 Mice)	Calcium Alpha-Ketoglutarate (Ca-AKG)	2% of daily feed, starting at 18 months of age.	Males: 9.6% increase in median lifespan (not statistically significant). 41% reduction in frailty. Maintained muscle mass, improved grip strength.	[5][10]
Mus musculus (C57BL/6 Mice)	Calcium Alpha-Ketoglutarate (Ca-AKG)	2% of daily feed, starting at 18 months of age.	Both Sexes: Average lifespan extension of ~12%. Healthspan measures	[5][6][8]

improved by over 40%. Decreased levels of systemic inflammatory cytokines.[\[5\]](#)[\[6\]](#)
[\[8\]](#)

Clinical Evidence: Human Studies and Biomarkers

Human research on AKG is in its early stages but has yielded promising results, primarily focusing on biomarkers of aging, such as DNA methylation (DNAm) epigenetic clocks.

Data Presentation: Human Clinical Trials

A notable study investigated the effects of a Ca-AKG-based supplement on epigenetic age.

Study Design	Participants	Intervention	Duration	Key Findings	References
Non-controlled trial	42 individuals (mean age 63)	1,000 mg Ca-AKG daily (+ Vitamin D for women, Vitamin A for men)	4 to 10 months (average 7 months)	Average reduction in epigenetic age of 7.96 years (8.44 for men, 6.98 for women) as measured by the TruAge DNAm test.	[16] [17]

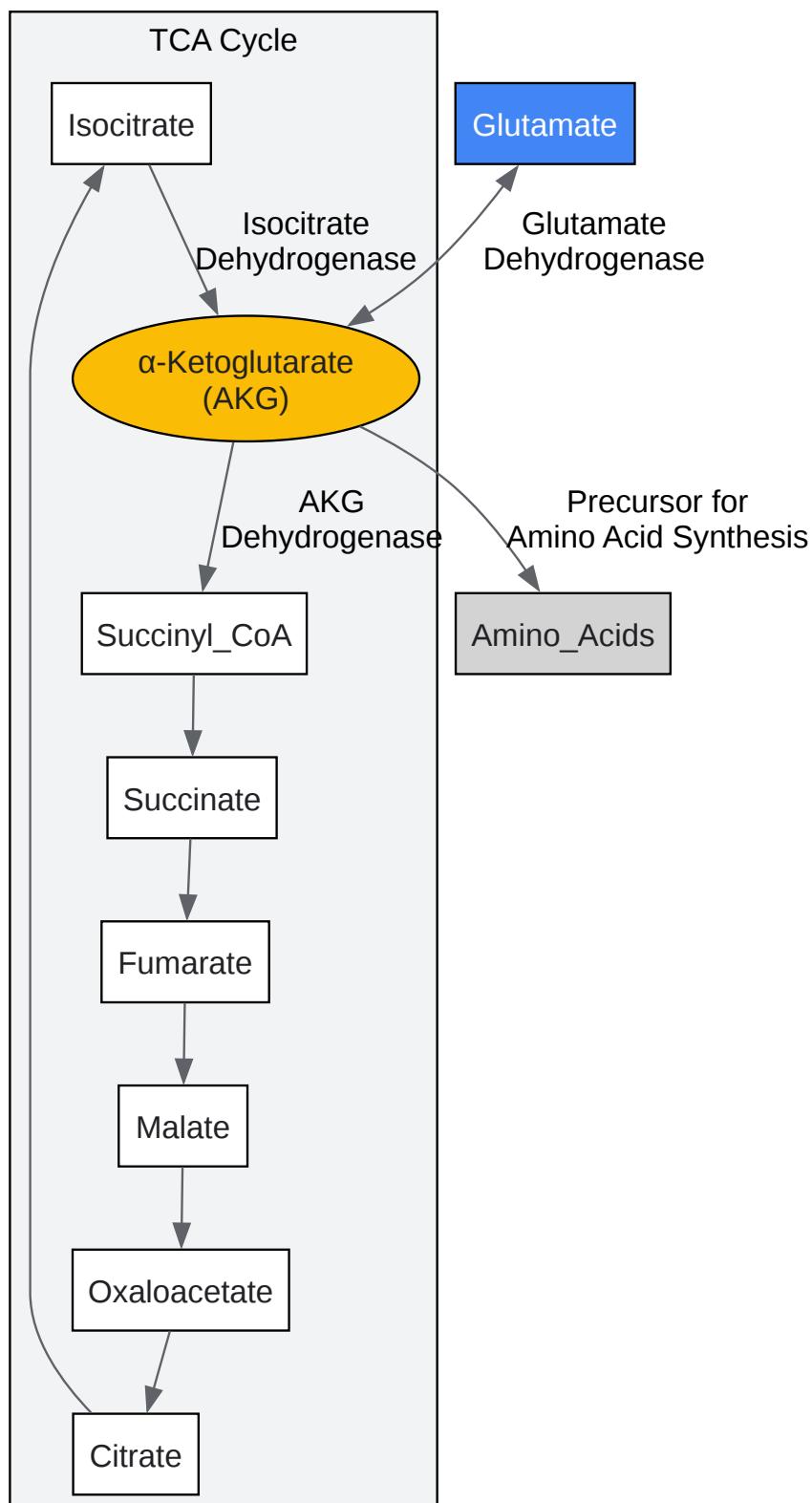
Molecular Mechanisms of Action

AKG's influence on aging is not attributed to a single pathway but rather to its central role in metabolism, which allows it to modulate several fundamental aging processes.

Central Role in Metabolism

AKG is a key intermediate of the TCA cycle, the primary pathway for cellular energy production.

[\[1\]](#)[\[3\]](#) Its position allows it to influence cellular energy status and serve as a precursor for the synthesis of amino acids like glutamate and glutamine.[\[18\]](#)

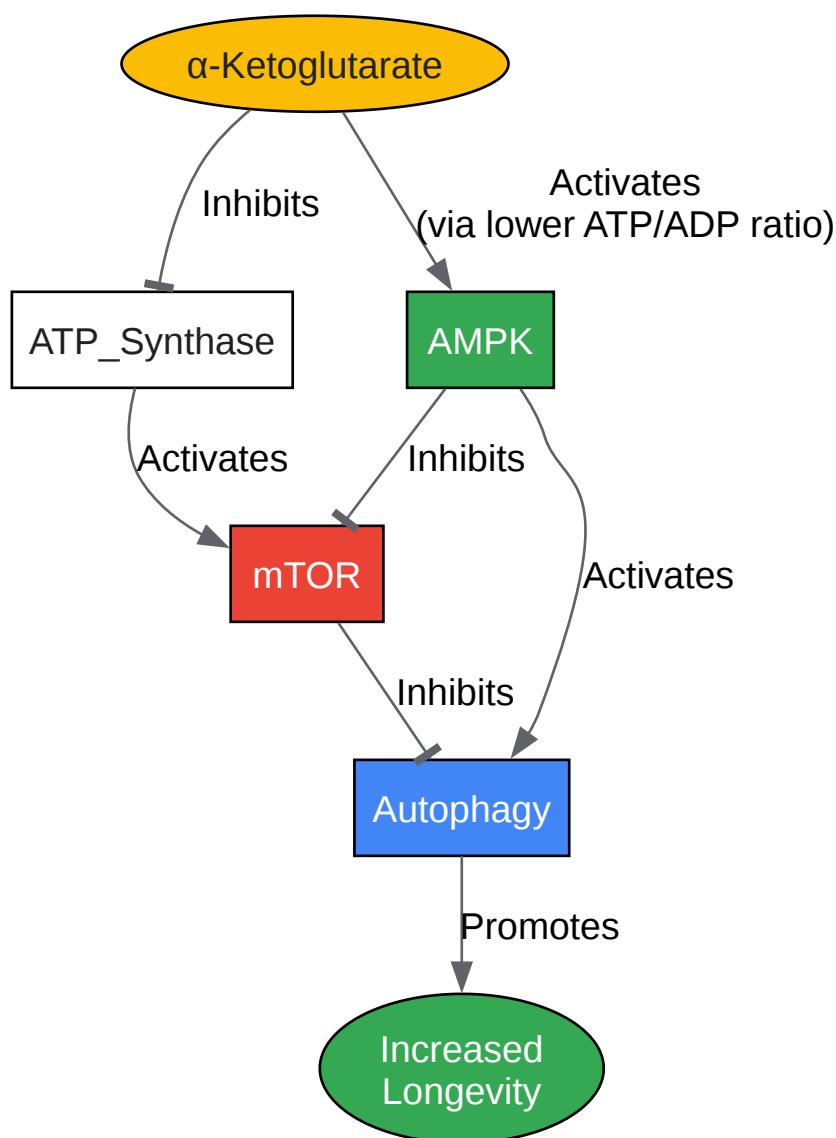


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Caption: AKG's central position as a key intermediate in the TCA cycle.

Regulation of Nutrient-Sensing Pathways: mTOR and AMPK

AKG has been shown to extend lifespan by mimicking dietary restriction. It achieves this in part by inhibiting ATP synthase, which leads to reduced ATP levels and a lower ATP/ADP ratio.^[11] ^[13] This shift in cellular energy status leads to the inhibition of the mechanistic target of rapamycin (mTOR), a key nutrient-sensing pathway that promotes growth and aging when overactive, and the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism that promotes catabolic processes like autophagy.^[11]^[12]^[13]^[15]

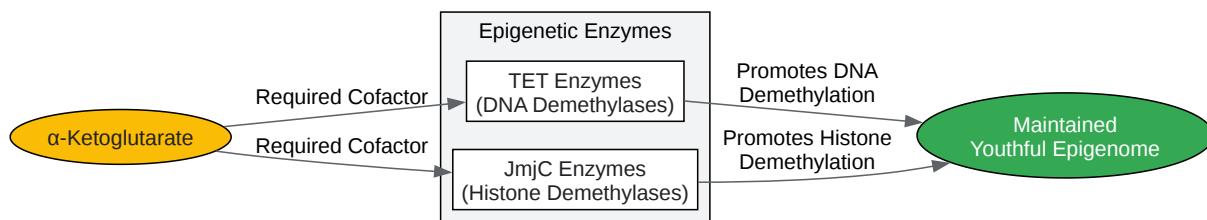


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Caption: AKG inhibits mTOR and activates AMPK, mimicking dietary restriction.

Epigenetic Modulation

Aging is associated with significant changes in the epigenetic landscape. AKG is a critical cofactor for several dioxygenase enzymes, including Ten-Eleven Translocation (TET) DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[19][20] By acting as a substrate for these enzymes, AKG can directly influence DNA and histone methylation patterns, potentially counteracting age-related epigenetic drift and maintaining a more youthful gene expression profile.[9][19]

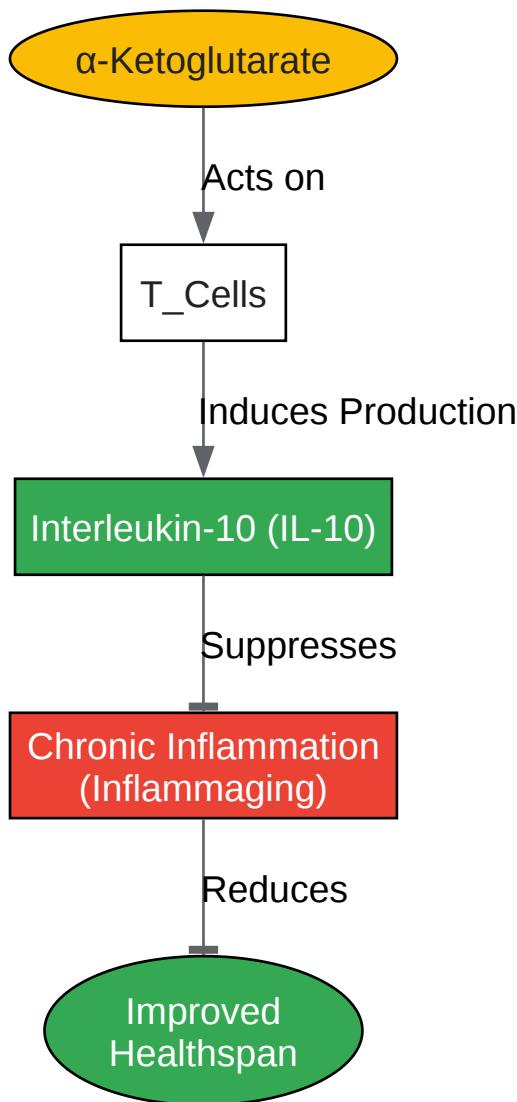


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Caption: AKG acts as a crucial cofactor for epigenetic modifying enzymes.

Attenuation of Chronic Inflammation

A key finding from murine studies is that Ca-AKG supplementation reduces levels of systemic inflammatory cytokines, a hallmark of "inflammaging".[5][8] The proposed mechanism involves the induction of Interleukin-10 (IL-10) by T cells.[8] IL-10 is a potent anti-inflammatory cytokine that helps maintain tissue homeostasis.[6] By boosting IL-10, AKG may suppress the chronic, low-grade inflammation that drives many age-related diseases.[5][6][8] Furthermore, in vitro data suggests AKG can alter the Senescence-Associated Secretory Phenotype (SASP) to be less inflammatory, without preventing the formation of senescent cells themselves.[8]



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Caption: Proposed anti-inflammatory mechanism of AKG via IL-10 induction.

Experimental Protocols

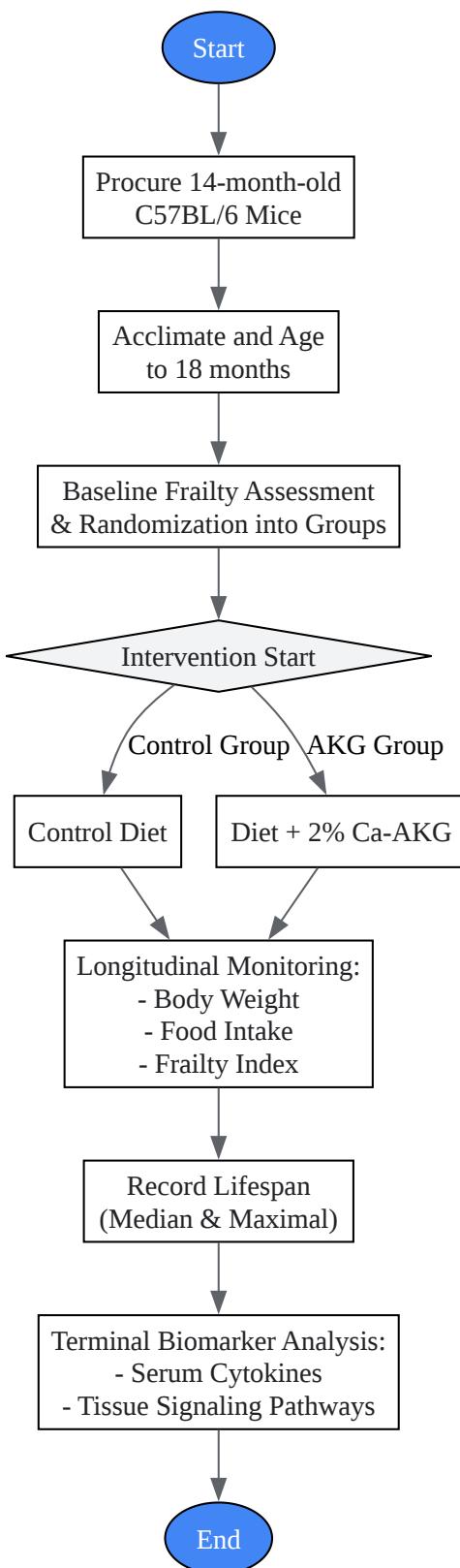
The methodologies employed in the key murine studies provide a framework for future research in mammalian aging.

Murine Longevity and Healthspan Study Protocol

The study by Asadi Shahmirzadi et al. (2020) serves as a benchmark for assessing geroprotective compounds in mammals.^[8]

- Animal Model: C57BL/6 mice, purchased at 14 months of age and aged to 18 months before the start of the intervention.[7]
- Housing: Standard 12-hour light/dark cycle at 20–22 °C.[7]
- Diet and Intervention:
 - Control Group: Fed a standard rodent diet (Teklad Irradiated 18% protein, 6% fat).[7]
 - Treatment Group: Fed the standard diet supplemented with Calcium **Alpha-Ketoglutarate** (Ca-AKG) to constitute 2% of the chow.[14]
- Study Initiation: Treatment began when mice were 18 months old, an age analogous to middle-age in humans (~55 years).[8][14]
- Duration: The intervention was maintained for the remainder of the animals' lives.[14]
- Primary Endpoints:
 - Lifespan: Median and maximal lifespan were recorded.
 - Healthspan: Assessed longitudinally using a clinically relevant frailty index. This index comprises 31 non-invasive measurements, including gait, grip strength, hearing, coat condition, and kyphosis (curvature of the spine).[8][14]
- Biomarker Analysis:
 - Serum was collected from aged mice (e.g., 28 months) to measure levels of systemic inflammatory cytokines using multiplex panels.[7][8]
 - Tissues were analyzed for mTORC1 signaling activity via Western blot.[7][8]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Caption:** Typical experimental workflow for a murine longevity study with AKG.

Conclusion and Future Perspectives

Alpha-ketoglutarate stands out as a promising geroprotective compound due to its robust effects on healthspan and its excellent safety profile.[6][8] Its ability to modulate multiple, conserved aging pathways—including mTOR/AMPK signaling, epigenetic regulation, and chronic inflammation—makes it a compelling candidate for clinical translation. The finding that intervention initiated in middle-age can significantly compress morbidity is particularly valuable, as this represents a feasible strategy for human application.[7][8]

Future research should focus on:

- Human Clinical Trials: Larger, placebo-controlled trials are necessary to validate the epigenetic findings and assess effects on a broader range of functional healthspan markers and clinical outcomes.[4][6]
- Mechanism Deepening: Further elucidation of the downstream targets of AKG is needed, particularly regarding its sex-specific effects and its precise impact on the SASP *in vivo*.[5][8]
- Dose Optimization: Determining the optimal dosage and formulation (e.g., time-release) for humans is critical for maximizing efficacy and safety.[21]

Given that AKG is a naturally occurring metabolite with "Generally Recognized as Safe" (GRAS) status, its path to human application may be more direct than that of novel pharmaceutical compounds, offering a potentially safe intervention to improve quality of life in the aging population.[7][8]

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